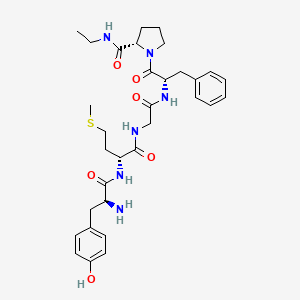
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide is a synthetic peptide compound with a molecular formula of C30H40N6O6S and a molecular weight of 612.7 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restoration of the original methionine-containing peptide.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: A similar peptide with a different amino acid sequence.
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide: Another analog with a methylated methionine residue.
Uniqueness
L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of an N-ethyl-L-prolinamide residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
64267-99-8 |
|---|---|
Fórmula molecular |
C32H44N6O6S |
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H44N6O6S/c1-3-34-31(43)27-10-7-16-38(27)32(44)26(19-21-8-5-4-6-9-21)36-28(40)20-35-30(42)25(15-17-45-2)37-29(41)24(33)18-22-11-13-23(39)14-12-22/h4-6,8-9,11-14,24-27,39H,3,7,10,15-20,33H2,1-2H3,(H,34,43)(H,35,42)(H,36,40)(H,37,41)/t24-,25+,26-,27-/m0/s1 |
Clave InChI |
RYBLREQAINMTIZ-XUJYPJAKSA-N |
SMILES isomérico |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CCNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)



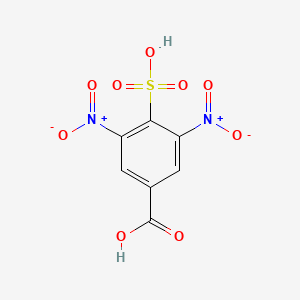
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
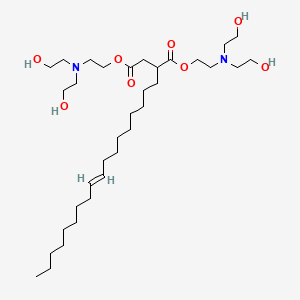
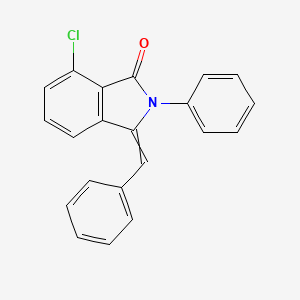
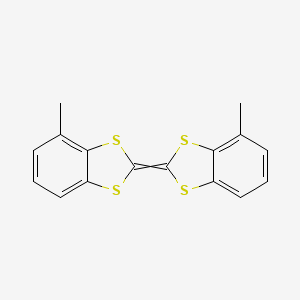
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
